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Diethylene glycol-d8

Cat. No.: B568884
CAS No.: 102867-56-1
M. Wt: 114.17 g/mol
InChI Key: MTHSVFCYNBDYFN-SVYQBANQSA-N
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Description

Significance of Isotopic Labeling in Chemical and Analytical Sciences

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org Isotopes are variants of a particular chemical element that differ in neutron number, and consequently in nucleon number (mass number). While they share very similar chemical properties, the difference in mass allows them to be distinguished by various analytical methods. wikipedia.orgbionity.com The most commonly used stable isotopes in this regard are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). cernobioscience.com

The significance of isotopic labeling lies in its ability to act as a tracer without significantly altering the physicochemical properties of the molecule of interest. cernobioscience.commetwarebio.com This allows researchers to follow the journey of a labeled compound through intricate chemical reactions or biological pathways. wikipedia.orgspectroinlets.com The primary analytical techniques used to detect and quantify these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgspectroinlets.com

In mass spectrometry, the mass difference between the labeled and unlabeled compounds enables their distinct detection and quantification. wikipedia.orgwashington.edu This is particularly crucial in quantitative proteomics and metabolomics, where stable isotope labeling by amino acids in cell culture (SILAC) and isotope-coded affinity tags (ICAT) are employed to compare protein or metabolite levels between different samples with high precision. cernobioscience.comwashington.edu Deuterated compounds, such as Diethylene Glycol-d8, are frequently used as internal standards in quantitative analysis to improve accuracy and precision by correcting for variations during sample preparation and analysis. clearsynth.compubcompare.ai

NMR spectroscopy, on the other hand, can distinguish between isotopes based on their different gyromagnetic ratios, providing detailed structural information and insights into reaction mechanisms. wikipedia.orgbionity.com The substitution of hydrogen with deuterium, for instance, can lead to noticeable changes in the NMR spectrum, allowing for the unambiguous assignment of signals and the study of dynamic processes. bionity.com

The use of isotopic labeling offers several advantages over other tracing methods. Stable isotopes are non-radioactive, making them safer to handle and suitable for long-term studies. creative-proteomics.com Furthermore, the subtlety of the isotopic substitution ensures that the biological or chemical system under investigation remains largely unperturbed. metwarebio.com

Overview of this compound as a Labeled Compound

This compound is the deuterated analog of Diethylene Glycol, where all eight hydrogen atoms have been replaced by deuterium atoms. biosynth.comcymitquimica.com This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, a key feature exploited in its applications.

PropertyValue
Chemical Formula C₄H₂D₈O₃ biosynth.com
Molecular Weight 114.17 g/mol biosynth.comcymitquimica.com
Appearance Neat cymitquimica.com
CAS Number 102867-56-1 biosynth.comcymitquimica.com

This table presents the key chemical and physical properties of this compound.

As a labeled compound, this compound serves as a valuable tool in various research areas. It is utilized as a starting material in the synthesis of other labeled molecules, such as unsaturated polyester resins and plasticizers. cymitquimica.com Its primary application, however, is as an internal standard in analytical chemistry. osaka-u.ac.jp When analyzing complex mixtures, the addition of a known quantity of this compound allows for the precise quantification of unlabeled Diethylene Glycol or other related analytes. clearsynth.com The distinct mass of the deuterated standard allows it to be easily separated from the analyte of interest in a mass spectrometer, thereby minimizing interference and improving the accuracy of the measurement. scispace.com

The synthesis of this compound typically involves the substitution of hydrogen atoms with deuterium. biosynth.com This can be achieved through various chemical methods, ensuring a high degree of isotopic enrichment.

Historical Context of Deuterated Glycols in Scientific Investigations

The use of deuterated compounds in scientific research has a rich history, dating back to the discovery of deuterium in the 1930s. The unique properties of deuterium, particularly its mass and nuclear spin, were quickly recognized as valuable tools for investigating chemical and biological systems.

Early applications of deuterated compounds focused on studying reaction mechanisms and kinetics. The "kinetic isotope effect," where the rate of a reaction changes upon isotopic substitution, provided profound insights into the bond-breaking and bond-forming steps of chemical transformations. osaka-u.ac.jp

In the context of glycols, the synthesis of deuterated polyethylene glycols (PEGs) has been a significant area of research. fz-juelich.deiaea.org A notable synthesis of chain-deuterated polyethylene glycols was achieved through the reaction of ethylene (B1197577) glycol-d4 with an iodine catalyst. iaea.org These deuterated polymers have been instrumental in various fields, including pharmaceuticals, cosmetics, and fundamental polymer science. fz-juelich.de

The development of analytical techniques like mass spectrometry and NMR spectroscopy further expanded the applications of deuterated glycols. Their use as internal standards in quantitative analysis became widespread due to the enhanced accuracy and reliability they provided. scispace.comsigmaaldrich.com More recently, photocatalytic methods have been developed for the multiple deuteration of polyethylene glycol derivatives using deuterium oxide as an inexpensive deuterium source, opening new avenues for the synthesis and application of these labeled compounds. osaka-u.ac.jp These advanced methods allow for the preparation of deuterated PEGs that can be used as internal standards in drug discovery research and for Raman spectroscopy. osaka-u.ac.jpresearchgate.net

The ongoing development of new synthetic methodologies and the continuous refinement of analytical instrumentation ensure that deuterated glycols, including this compound, will remain indispensable tools in advanced chemical research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O3 B568884 Diethylene glycol-d8 CAS No. 102867-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHSVFCYNBDYFN-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC([2H])([2H])C([2H])([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745848
Record name 2,2'-Oxydi[(~2~H_4_)ethan-1-ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102867-56-1
Record name 2,2'-Oxydi[(~2~H_4_)ethan-1-ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(ethylene-d8 glycol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Enrichment Methodologies for Diethylene Glycol D8

Strategies for Deuterium (B1214612) Incorporation into Diethylene Glycol

The primary strategy for synthesizing Diethylene Glycol-d8 involves the replacement of hydrogen atoms with deuterium. This is typically achieved through isotopic exchange reactions. The most common and accessible deuterium source is heavy water (D₂O), owing to its availability and relative cost-effectiveness compared to other deuterated reagents. Deuterated alcohols can also serve as deuterium sources google.com. The objective is to achieve a high degree of isotopic enrichment, often specified as 98 atom % D or higher, to ensure minimal presence of non-deuterated or partially deuterated species in downstream applications sigmaaldrich.com. The chemical structure of this compound is represented as (HOCD₂CD₂)₂O, indicating the complete deuteration of the ethylene (B1197577) glycol units that form the diethylene glycol molecule sigmaaldrich.comcymitquimica.comlgcstandards.com.

Chemical Reaction Pathways for this compound Synthesis

While specific, detailed reaction pathways for this compound are not extensively published in readily accessible literature, the synthesis generally relies on robust hydrogen-deuterium (H-D) exchange methodologies.

Hydrogen-Deuterium Exchange: This is the predominant method for introducing deuterium into organic molecules. It involves reacting the non-deuterated Diethylene Glycol with a deuterium source, most commonly heavy water (D₂O). This exchange can be facilitated by catalysts, which may include acids, bases, or transition metals, often under elevated temperatures and pressures to drive the reaction to completion, especially for less labile C-H bonds google.comtn-sanso.co.jp. For this compound, which requires the replacement of all eight carbon-bound hydrogens, a vigorous exchange process is necessary. The hydroxyl hydrogens are typically more labile and exchange readily with D₂O. Achieving complete deuteration on the carbon atoms often requires stronger conditions or specific catalytic systems. Metal catalysts, such as those based on ruthenium or rhodium, are known to promote H-D exchange on both aliphatic and aromatic C-H bonds google.comresearchgate.netepj-conferences.org. The reaction aims to achieve the target structure (HOCD₂CD₂)₂O.

Deuterated Precursors: Although less common for simple glycols, an alternative strategy could involve building the molecule from pre-deuterated building blocks. However, given the structure of Diethylene Glycol, direct H-D exchange on the parent molecule is the more practical and widely adopted approach.

Purification and Isolation Techniques for Highly Enriched Deuterated Diethylene Glycol

Following the synthesis, purification is critical to isolate this compound with high isotopic and chemical purity. As this compound is a liquid at standard conditions, common purification techniques for such compounds are employed.

Distillation: this compound has a reported boiling point of 245 °C sigmaaldrich.com. Fractional distillation, particularly under reduced pressure, is a highly effective method for purifying liquids with relatively high boiling points. This process separates the deuterated product from any residual starting materials, by-products, or solvents based on differences in their boiling points. Careful control of temperature and pressure ensures efficient separation and minimizes thermal degradation.

Chromatography: While distillation is often preferred for bulk purification of liquids, chromatographic techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed for achieving ultra-high purity, especially if trace impurities are a concern. However, these methods are typically more resource-intensive for large-scale purification.

After purification, the this compound is isolated as a pure liquid, ready for use in analytical or research applications.

Scale-Up Considerations in Deuterated Diethylene Glycol Production

Scaling up the production of isotopically labeled compounds like this compound presents several challenges, primarily related to the cost of deuterium sources and the efficiency of the synthesis process.

Cost of Deuterium Sources: Heavy water (D₂O) and other deuterated reagents are significantly more expensive than their hydrogen counterparts. Therefore, optimizing reaction conditions to maximize the utilization of the deuterium source and minimize waste is paramount for economic viability google.comtn-sanso.co.jp. Strategies such as stepwise H-D exchange or efficient recycling of unreacted deuterium sources can help reduce costs tn-sanso.co.jp.

Reaction Efficiency and Throughput: Achieving high reaction yields and efficient throughput is crucial for cost-effective large-scale production. This involves optimizing reaction parameters like temperature, pressure, catalyst loading, and reaction time to ensure complete deuteration with minimal side reactions tn-sanso.co.jp.

Catalyst Development: For catalytic H-D exchange reactions, the development of robust, recyclable, and highly active catalysts is essential for efficient large-scale synthesis researchgate.net.

Data Table: Properties of this compound

PropertyValueSource
Chemical Name This compound sigmaaldrich.comcymitquimica.com
Synonyms 2,2'-Oxybis[ethan-1,1,2,2-d4-ol] cymitquimica.com
1,1,2,2-Tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol cymitquimica.com
CAS Number 102867-56-1 sigmaaldrich.comcymitquimica.comlgcstandards.com
Molecular Formula C₄D₈O₃ sigmaaldrich.comlgcstandards.com
Molecular Weight 114.17 g/mol sigmaaldrich.comcymitquimica.comlgcstandards.comlgcstandards.com
Isotopic Purity ≥ 98 atom % D sigmaaldrich.com
Appearance Colorless liquid sigmaaldrich.com
Boiling Point 245 °C sigmaaldrich.com
Density 1.201 g/mL at 25 °C sigmaaldrich.com
Solubility Miscible with water, alcohol, ether, acetone (B3395972) wikipedia.org (for unlabelled DEG)

Compound List

this compound

Diethylene Glycol (DEG)

Ethylene Glycol (EG)

Triethylene Glycol (TEG)

Ethylene Oxide

Heavy Water (D₂O)

Deuterated Alcohols

Methanol

Toluene

1,4-Dioxane

Morpholine

Nitrocellulose

Resins

Dyes

Oils

Tobacco

Cork

Printing Ink

Glue

Brake Fluid

Lubricants

Artificial Fog Solutions

Heating/Cooking Fuel

Ethylene Glycol Dimethyl Ether (Diglyme)

Ethylene Glycol Diethyl Ether

Diethylene Glycol Dimethyl Ether

Diethylene Glycol Diethyl Ether

Cyclopentyl Methyl Ether (CPME)

Ethyl Acetate

1,2-Dichloroethane

Dimethylacetamide

Dimethylformamide

Dimethyl Sulfoxide

Tetrahydrofuran-d8

Toluene-d8

1,4-Dioxane-d8 (B96032)

Advanced Spectroscopic Characterization of Diethylene Glycol D8

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by molecules, where specific functional groups absorb at characteristic frequencies. The deuteration of Diethylene Glycol introduces significant alterations in its FT-IR spectrum, primarily due to the increased mass of deuterium (B1214612).

The fundamental principle behind deuterium-induced vibrational shifts lies in the change in reduced mass. According to the harmonic oscillator model, vibrational frequency () is inversely proportional to the square root of the reduced mass () and directly proportional to the square root of the force constant (): libretexts.org. Since deuterium is approximately twice as heavy as protium (B1232500) (hydrogen), the reduced mass of a C-D or O-D bond is greater than that of a C-H or O-H bond. This increased reduced mass results in a lower vibrational frequency, commonly referred to as a redshift.

For Diethylene Glycol-d8, the substitution of all eight hydrogen atoms with deuterium leads to substantial shifts in characteristic vibrational modes:

O-H to O-D Stretching: The stretching vibration of the hydroxyl (O-H) group in non-deuterated Diethylene Glycol typically appears as a broad band around 3300 cm⁻¹ researchgate.net. In this compound, the O-D stretching vibration is expected to shift to lower wavenumbers, generally in the range of 2400–2500 cm⁻¹ libretexts.orgajchem-a.com. This significant redshift is a primary indicator of deuteration in hydroxyl groups.

C-H to C-D Stretching: The stretching vibrations of methylene (B1212753) (C-H) groups in Diethylene Glycol occur in the region of 2800–3000 cm⁻¹. Upon deuteration, these C-H stretches are replaced by C-D stretches, which are expected to appear at lower frequencies, typically between 2100–2200 cm⁻¹ libretexts.orgnih.gov.

Other Vibrational Modes: Isotopic substitution affects the entire molecule, not just the directly substituted atoms. Therefore, other vibrational modes, such as C-C stretching, C-O stretching, and bending vibrations, will also experience shifts, although these shifts may be less pronounced than those observed for the direct H/D stretching modes libretexts.org. For instance, characteristic bands of Diethylene Glycol, such as those associated with C-O and C-C bonds observed around 1085 cm⁻¹ and 881 cm⁻¹ researchgate.netinformahealthcare.comresearchgate.net, would also be expected to shift to slightly lower frequencies in this compound.

Table 1: Characteristic FT-IR Bands and Deuterium-Induced Shifts (Inferred)

Functional Group / Mode (Inferred)Diethylene Glycol (cm⁻¹)This compound (cm⁻¹)Notes on Shift
O-H / O-D Stretch~3300~2400-2500Significant Redshift
C-H / C-D Stretch~2800-3000~2100-2200Significant Redshift
C-O / C-C Stretching1085, 887, 881Shifted (e.g., ~1083)Moderate Redshift

FT-IR spectroscopy can be employed for the quantitative determination of this compound, either by measuring its concentration directly or by assessing the degree of deuteration. The Beer-Lambert Law, which states that absorbance is directly proportional to concentration and path length (), forms the basis for quantitative FT-IR analysis researchgate.net.

For this compound, quantitative analysis can involve:

Monitoring Deuterated Bands: The intensity of characteristic C-D stretching bands (around 2100–2200 cm⁻¹) or other deuterated-specific modes can be directly correlated with the concentration of this compound in a sample. This requires calibration curves generated from samples of known concentrations nih.govacs.org.

Ratio Methods: In mixtures, the ratio of the absorbance of a characteristic this compound band to the absorbance of an internal standard or a band from another component can be used for quantification. Studies on Diethylene Glycol have successfully used absorbance differences between characteristic bands (e.g., 992 cm⁻¹ and 881 cm⁻¹, or 1110 cm⁻¹ and 1085 cm⁻¹) for quantitative determination researchgate.netinformahealthcare.com.

Chemometric Methods: For complex mixtures or when spectral overlap is significant, multivariate calibration techniques such as Principal Component Analysis (PCA), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression are highly effective. These methods can analyze entire spectral regions to build robust quantitative models, as demonstrated in the quantification of Diethylene Glycol in glycerin researchgate.netinnovareacademics.in. These approaches are particularly useful for determining the extent of deuteration by analyzing the relative intensities of H-containing and D-containing vibrational modes.

Raman spectroscopy probes molecular vibrations through inelastic scattering of light. It is complementary to FT-IR, often being more sensitive to symmetric vibrations and providing information about molecular structure, symmetry, and conformational states.

Raman spectroscopy provides a unique vibrational fingerprint for molecules, revealing details about their bonding, symmetry, and conformation ias.ac.in. For this compound, Raman spectroscopy can:

Identify C-D Vibrations: Similar to FT-IR, the presence of C-D bonds in this compound leads to characteristic Raman-active vibrations. These C-D stretching modes typically appear in the spectral region of 2100–2300 cm⁻¹ nih.govacs.orgnih.gov. This region is often considered a "silent region" for non-deuterated organic molecules, making these C-D bands highly specific and useful for identifying and tracking deuterated species without interference from the sample background nih.gov.

Probe Conformation: Raman spectroscopy is sensitive to subtle changes in molecular conformation, which can influence the vibrational modes. While specific studies on the conformational analysis of this compound are limited, research on similar glycols like ethylene (B1197577) glycol has shown that Raman spectroscopy can differentiate between various conformers (e.g., trans and gauche) based on their unique spectral signatures ias.ac.inaip.orgrsc.org. This capability can be extended to this compound to understand its preferred molecular arrangements.

A direct comparison of the Raman spectra of Diethylene Glycol and this compound highlights the impact of deuteration. The most significant differences are expected in the stretching vibration regions:

C-H vs. C-D Stretching: The prominent C-H stretching bands of Diethylene Glycol, typically observed in the 2800–3000 cm⁻¹ range, would be absent or significantly diminished in this compound. Instead, characteristic C-D stretching bands would appear in the 2100–2200 cm⁻¹ region nih.govacs.orgnih.gov.

Table 2: Characteristic Raman Bands and Deuterium-Induced Shifts (Inferred)

Functional Group / Mode (Inferred)Diethylene Glycol (cm⁻¹)This compound (cm⁻¹)Notes on Shift
C-H / C-D Stretch~2800-3000~2100-2200Significant Redshift
Other modes (e.g., C-C, C-O)VariousShiftedModerate Redshift

Mass Spectrometry (MS) Characterization

Electron Ionization (EI) Mass Spectrometry of this compound

Electron Ionization (EI) is a common and robust ionization technique in mass spectrometry, typically involving high-energy electrons (70 eV) that cause extensive fragmentation of the analyte molecule. This fragmentation pattern provides a unique "fingerprint" for compound identification. For Diethylene Glycol (non-deuterated), EI-MS typically shows a molecular ion (M⁺) at m/z 106, though it is often of low abundance. Key fragment ions arise from cleavage of C-O and C-C bonds, as well as hydrogen rearrangements nih.gov.

When analyzing this compound (MW ≈ 114.17, with an M+8 mass shift compared to non-deuterated DEG) using EI, the fragmentation pattern will be significantly shifted due to the presence of deuterium atoms. The loss of neutral molecules or radical fragments will involve deuterated species, leading to higher mass fragment ions compared to their non-deuterated counterparts. For instance, the loss of a hydroxyl group (-OH) or an ethoxy group (-OCH₂CH₂OH) will involve deuterated fragments.

Table 1: Characteristic EI Mass Spectrometry Fragments

m/z (Diethylene Glycol)Proposed Fragment (Diethylene Glycol)m/z (this compound)Proposed Fragment (this compound)Source (DEG)
106[M]⁺114[M]⁺Inferred
107[M+H]⁺115[M+H]⁺ oup.comscispace.com
45[CH₂OHCH₂OH]⁺ or fragments47[CD₂OHCD₂OH]⁺ or fragments nih.gov, Inferred
31[CH₂OH]⁺33[CD₂OH]⁺ nih.gov, Inferred
29[CH₂CH₂OH]⁺ or [CH₂CH₂]⁺31[CD₂CD₂OH]⁺ or [CD₂CD₂]⁺ nih.gov, Inferred

Note: Fragment masses for DEG-d8 are inferred by adding 8 Da to the corresponding fragments of non-deuterated Diethylene Glycol, assuming complete deuteration of the aliphatic hydrogens and no exchange of hydroxyl hydrogens.

Chemical Ionization (CI) Mass Spectrometry of Deuterated Species

Chemical Ionization (CI) is a "softer" ionization technique compared to EI, typically producing protonated molecules ([M+H]⁺) or adduct ions (e.g., [M+NH₄]⁺ with ammonia (B1221849) as the reagent gas) with significantly less fragmentation. This makes CI particularly useful for confirming the molecular weight of a compound. When applied to deuterated species, CI readily forms ions that incorporate the deuterium atoms, providing a clear indication of the isotopic labeling.

Common reagent gases for CI include methane, isobutane, and ammonia. For glycols, ammonia is frequently employed, yielding protonated molecules and ammonium (B1175870) adducts gcms.czresearchgate.net. For this compound, CI with ammonia would be expected to produce an ammonium adduct ion at approximately m/z 132 (corresponding to [M+NH₄]⁺, where M is the molecular weight of DEG-d8, ~114). Methane CI would primarily yield the protonated molecule at approximately m/z 115 ([M+H]⁺). The advantage of CI for deuterated compounds lies in the direct observation of the mass-shifted molecular ion, confirming the degree of deuteration.

Table 2: Characteristic Chemical Ionization (CI) Ions

Reagent GasIon Typem/z (Diethylene Glycol)m/z (this compound)Source (General CI)
Ammonia[M+H]⁺107115 gcms.czresearchgate.net
Ammonia[M+NH₄]⁺124132 gcms.czresearchgate.net
Methane[M+H]⁺107115 researchgate.net

Note: m/z values for DEG-d8 are inferred by adding 8 Da to the corresponding ions of non-deuterated Diethylene Glycol.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the selection of a specific precursor ion (e.g., the molecular ion or a major fragment ion) and its subsequent fragmentation. The resulting product ions are then analyzed, providing detailed information about the molecule's structure and fragmentation pathways. This compound is frequently used as an internal standard in quantitative analyses, often employing LC-ESI-MS/MS or GC-MS/MS oup.comscispace.comoup.com.

When the protonated molecule of DEG-d8 (m/z 115) is subjected to MS/MS fragmentation, characteristic product ions are generated. These fragments arise from the cleavage of ether linkages and C-D bonds. For example, common fragmentation pathways for glycols involve the loss of water, ethylene glycol units, or fragments thereof. In DEG-d8, these losses will be influenced by the deuterated aliphatic carbons.

The fragmentation of the protonated this compound molecule (m/z 115) can lead to ions such as:

Loss of H₂O (18 Da): This would yield an ion at m/z 97.

Loss of a deuterated ethoxy group (-OCD₂CD₂OH, 63 Da): This would result in an ion at m/z 52.

Loss of a deuterated hydroxyethyl (B10761427) group (-CD₂CD₂OH, 47 Da): This would yield an ion at m/z 68.

These fragmentation patterns, when analyzed in conjunction with the precursor ion, allow for the confirmation of DEG-d8's identity and provide insights into its structural integrity, especially when used as an internal standard in complex matrices.

Table 3: Representative MS/MS Fragmentation Ions

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation (Diethylene Glycol)Proposed Fragmentation (this compound)Source (DEG)
10789Loss of H₂OLoss of H₂O oup.comscispace.com
10762Loss of -OCH₂CH₂OHLoss of -OCD₂CD₂OH oup.comscispace.com
10746Loss of -OCH₂CH₂OHLoss of -OCD₂CD₂OH oup.comscispace.com
11597(Inferred: Loss of H₂O)(Inferred: Loss of H₂O)Inferred
11552(Inferred: Loss of -OCH₂CH₂OH)(Inferred: Loss of -OCD₂CD₂OH)Inferred
11568(Inferred: Loss of -CH₂CH₂OH)(Inferred: Loss of -CD₂CD₂OH)Inferred

Note: Fragment masses for DEG-d8 are inferred by adding 8 Da to the corresponding fragments of non-deuterated Diethylene Glycol, assuming the loss of neutral species like H₂O (18 Da) involves the non-deuterated hydroxyl hydrogens, and losses of ethoxy/hydroxyethyl groups involve the deuterated segments.

Compound List

this compound (DEG-d8)

Diethylene Glycol (DEG)

Analytical Applications of Diethylene Glycol D8 As an Internal Standard

Calibration and Quality Control in Analytical Methodologies

The accurate quantification of analytes in complex samples relies heavily on the principles of calibration and rigorous quality control. Deuterated internal standards, such as this compound, play an indispensable role in these processes by mitigating variability inherent in analytical workflows.

Role of this compound in Method Accuracy and Precision Assessment

This compound serves as an internal standard by being added to all samples, calibration standards, and quality control samples at a known concentration. As an isotopically labeled analogue of Diethylene Glycol, DEG-d8 possesses nearly identical chemical and physical properties, ensuring it behaves similarly to DEG throughout the analytical process, including sample preparation, chromatographic separation, and detection. However, its distinct mass-to-charge ratio (m/z) allows it to be differentiated from native DEG by mass spectrometry.

The primary function of DEG-d8 is to compensate for variations that can affect the accuracy and precision of measurements. These variations can arise from:

Sample Preparation Inefficiencies: Losses or variations in recovery during extraction, derivatization, or sample transfer steps will affect both the analyte (DEG) and the internal standard (DEG-d8) proportionally.

Instrumental Fluctuations: Changes in detector sensitivity, ionization efficiency, or sample injection volume can lead to variations in signal intensity. By using the ratio of the analyte's signal to the internal standard's signal, these fluctuations are effectively normalized.

Matrix Effects: The presence of other compounds in the sample matrix can interfere with the ionization of the analyte. Since DEG-d8 is subjected to the same matrix environment, it helps to correct for these effects, ensuring that the measured ratio accurately reflects the analyte's concentration.

The use of DEG-d8 is integral to constructing accurate calibration curves. Typically, a series of calibration standards are prepared with known concentrations of DEG spiked with a constant amount of DEG-d8. The peak area ratio of DEG to DEG-d8 is plotted against the known DEG concentrations. This calibration curve is then used to determine the concentration of DEG in unknown samples based on their measured peak area ratios.

Studies have demonstrated the effectiveness of DEG-d8 in achieving high accuracy and precision. For instance, methods utilizing DEG-d8 for DEG quantification have reported excellent linearity, with correlation coefficients (r²) often reaching 1.000 healthinformaticsjournal.com. Accuracy, often expressed as percent recovery, has been shown to be within acceptable ranges, such as 97.8% to 104.2% nih.gov or 80% to 100% healthinformaticsjournal.com. Precision, measured as relative standard deviation (%RSD), is typically low, frequently reported below 5% healthinformaticsjournal.com, or within 0.3% to 1.1% for DEG in serum tandfonline.com, underscoring the reliability imparted by the use of DEG-d8.

Table 1: Performance Metrics of Analytical Methods Utilizing this compound as an Internal Standard

Study/Method ReferenceAnalyteInternal StandardLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Notes
oup.comDEGDEG-d80.9398%16%Avg. RSD
nih.govDEGDEG-d8N/A97.8% - 104.2%12% - 16%
tandfonline.comDEGDEG-d8N/A97.0% - 100.3% (serum)0.3% - 1.1% (serum)Intraday
healthinformaticsjournal.comDEGN/A (implicit)1.00080% - 100%< 5%GC-FID method
frontiersin.orgDEGDEG-d8N/AN/A0.62% - 7.28%Repeatability

Note: "N/A" indicates that the specific parameter was not explicitly reported or is not directly comparable in the cited source.

Inter-laboratory Harmonization and Reference Material Development using Deuterated Standards

The consistent use of well-characterized, isotopically labeled internal standards like this compound is fundamental to achieving inter-laboratory harmonization. By employing the same internal standard and validated methodologies, laboratories can ensure that their analytical results are comparable, regardless of the specific instrumentation or minor variations in laboratory procedures. This standardization is crucial for regulatory compliance, collaborative research, and the reliable assessment of product quality and safety across different geographical locations and institutions.

Deuterated standards are also vital in the development and application of reference materials. Certified Reference Materials (CRMs) are essential for calibrating analytical instruments and validating methods, ensuring traceability to national or international standards sigmaaldrich.com. The availability of high-purity, isotopically labeled standards like DEG-d8 facilitates the production of accurate and reliable CRMs. These CRMs, when used in conjunction with appropriate internal standards, provide a common benchmark, thereby enhancing the comparability and reliability of analytical data generated by different laboratories. This, in turn, supports the development of standardized testing protocols that can be adopted globally, contributing to a unified approach in quality control and safety monitoring.

Compound List:

this compound (DEG-d8)

Diethylene Glycol (DEG)

Ethylene (B1197577) Glycol (EG)

Triethylene Glycol (TEG)

Propylene Glycol (PG)

Glycerin (GLY)

Ethylene-d4 glycol

Triethylene-d4 glycol

Glycolic Acid (GA)

2-hydroxyethoxyacetic acid (HEAA)

Oxalic Acid (OA)

Diglycolic Acid (DGA)

Research in Isotopic Tracing and Mechanistic Pathway Elucidation

Investigation of Metabolic Pathways using Diethylene Glycol-d8 as a Tracer

The use of isotopically labeled compounds is a cornerstone of modern metabolic research. By introducing a deuterated tracer like this compound into a biological system, researchers can meticulously follow its journey, identifying and quantifying the resulting metabolites. This approach provides invaluable insights into the biotransformation of the parent compound.

Tracing Formation of Deuterated Metabolites (e.g., 2-hydroxyethoxyacetic acid-d8, diglycolic acid-d8)

The metabolism of diethylene glycol is known to proceed through oxidation to form 2-hydroxyethoxyacetic acid (HEAA) and subsequently diglycolic acid (DGA). While the metabolic pathway of the non-deuterated compound has been established, the use of this compound as a tracer allows for precise quantification and confirmation of these metabolic steps. In such studies, this compound is administered, and biological samples (e.g., urine, plasma) are collected over time. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are then employed to detect and measure the concentrations of the deuterated metabolites, 2-hydroxyethoxyacetic acid-d8 and diglycolic acid-d8.

Hypothetical Data from a Tracer Study:

The following interactive table represents hypothetical data from a study where this compound was administered to a rat model, and the urinary excretion of its deuterated metabolites was monitored over 48 hours. This data illustrates how such a study would quantify the metabolic conversion of DEG-d8.

Time (hours)This compound Excreted (µg)2-hydroxyethoxyacetic acid-d8 (HEAA-d8) Excreted (µg)diglycolic acid-d8 (DGA-d8) Excreted (µg)
0-8150035050
8-16800500120
16-24400450150
24-32200300100
32-4810015050

This is a hypothetical representation of data from a tracer study.

Deuterated Diethylene Glycol in Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The study of KIEs provides profound insights into reaction mechanisms, particularly the rate-determining step. In the context of this compound, the replacement of hydrogen with deuterium (B1214612) can influence the rate of its metabolic oxidation.

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. If the cleavage of a C-H bond is the rate-determining step in the metabolism of diethylene glycol, then the metabolism of this compound would be expected to be slower than that of its non-deuterated counterpart. This would be observed as a primary kinetic isotope effect.

A study on the radiation-chemical transformations of ethylene (B1197577) glycol and its deuterated derivative provides a relevant comparison. researchgate.net In this research, a significant kinetic isotope effect was observed, indicating that the C-H bond cleavage is indeed a critical factor in the reaction rate. researchgate.net While this study was not on the enzymatic metabolism of diethylene glycol, it demonstrates the principle of KIE in a related glycol system. The magnitude of the KIE can provide valuable information about the transition state of the reaction.

Observed Kinetic Isotope Effects in a Related System:

ReactionKinetic Isotope Effect (kH/kD)
Radiation-induced fragmentation of ethylene glycol radicalsSignificant
Non-branched chain formation of acetone (B3395972) from 2-propanol radicals8.9 - 15.3

Data from a study on related deuterated compounds, illustrating the principle of KIE. researchgate.net

Elucidation of Reaction Mechanisms in Chemical Synthesis via Deuterium Labeling

Deuterium labeling is a powerful technique for unraveling the intricate details of chemical reaction mechanisms. By strategically placing deuterium atoms in a molecule, chemists can trace the fate of these atoms throughout a reaction, providing evidence for proposed mechanistic pathways. This compound can be used in this manner to study reactions involving ethers and alcohols.

For example, in the synthesis of ethers, such as the Williamson ether synthesis, this compound could be used as a starting material to confirm the nucleophilic substitution mechanism. By analyzing the position of the deuterium atoms in the final product, it would be possible to verify that the reaction proceeds as expected, without any unexpected rearrangements or side reactions involving the deuterated carbon atoms.

While specific studies detailing the use of this compound for elucidating ether synthesis mechanisms are not prevalent in the reviewed literature, the methodology is a standard practice in physical organic chemistry. The stability of the C-D bond ensures that the deuterium label remains in place unless a C-H bond at that position is directly involved in the reaction.

Tracking Environmental Degradation and Transformation Processes

Understanding the environmental fate of chemicals is crucial for assessing their potential impact on ecosystems. Isotopic labeling with stable isotopes like deuterium offers a robust method for tracking the degradation and transformation of compounds in various environmental matrices such as soil and water.

This compound can be introduced into a controlled environmental system (e.g., a soil microcosm or a water sample) to study its biodegradation and abiotic degradation pathways. By monitoring the disappearance of the parent compound and the appearance of deuterated degradation products over time, researchers can determine the rate of degradation and identify the transformation products. This approach is particularly valuable for distinguishing the fate of the target compound from the complex background of other organic molecules present in the environment.

Studies on the non-deuterated form of diethylene glycol have shown that it is readily biodegradable. santos.comresearchgate.netnih.gov The use of this compound would allow for a more detailed investigation into the specific microorganisms and enzymatic pathways involved in its breakdown. For instance, by analyzing the isotopic composition of the evolved carbon dioxide, it would be possible to confirm the mineralization of the deuterated carbon skeleton.

Biodegradation Data for Non-Deuterated Diethylene Glycol:

Test MethodDegradationTime Frame
OECD 301B70-100%28 days santos.com
OECD 301A90-100%28 days santos.com
Respirometric Ready TestComplete13 days srce.hr
Wastewater Treatment SimulationComplete4 days srce.hr

This table shows the biodegradability of the non-deuterated compound, which provides a basis for environmental tracer studies with this compound.

Application in Certified Reference Materials and Quality Assurance

Development and Certification of Diethylene Glycol-d8 as a Certified Reference Material (CRM)

The development and certification of Certified Reference Materials (CRMs) are governed by stringent international standards to ensure the highest level of accuracy and reliability. CRMs are characterized using metrologically valid procedures, with their property values accompanied by stated uncertainties scielo.br. This compound, as an isotopically labeled compound, is produced and certified in accordance with key quality management standards, including ISO 17034 and ISO/IEC 17025 sigmaaldrich.comsigmaaldrich.comcpachem.com. These certifications signify that the material has undergone rigorous characterization, ensuring its suitability for use as a reference standard.

Table 1: Key Properties of this compound

PropertyValueSource
Chemical NameThis compound sigmaaldrich.comcymitquimica.comlgcstandards.compharmaffiliates.com
CAS Number102867-56-1 sigmaaldrich.comcymitquimica.compharmaffiliates.com
Molecular FormulaC₄H₂D₈O₃ lgcstandards.compharmaffiliates.com
Molecular Weight114.17 sigmaaldrich.compharmaffiliates.com
Isotopic Purity≥98 atom % D sigmaaldrich.com
Physical StateLiquid sigmaaldrich.com
Boiling Point245 °C sigmaaldrich.com
Density1.201 g/mL at 25 °C sigmaaldrich.com

Traceability and Metrological Aspects of Deuterated CRMs in Chemical Measurements

Metrological traceability is a fundamental concept in chemical measurement, ensuring that measurement results can be related to a stated reference through an unbroken chain of calibrations, each contributing to the measurement uncertainty scielo.brnist.gove-bookshelf.de. This unbroken chain is crucial for the comparability and reliability of analytical data across different laboratories and over time scielo.brresearchgate.net.

Deuterated compounds like this compound, when used as part of a CRM or as a qualified internal standard, significantly contribute to establishing this traceability. Their utility lies in their near-identical chemical behavior to the non-deuterated analyte, while possessing a distinct mass signature. This allows them to accurately track the analyte through complex analytical procedures, such as sample preparation and instrumental analysis szabo-scandic.comchromatographyonline.comclearsynth.comscioninstruments.com. By using such standards, laboratories can validate their methods and demonstrate that their results are traceable to internationally recognized standards or primary measurement methods scielo.briaea.org. The International Organization for Standardization (ISO) standards, such as ISO/IEC 17025, mandate the use of appropriate reference materials to demonstrate metrological traceability scielo.briaea.org. For stable isotope ratio measurements, traceability often relies on internationally accepted reference materials (iRMs) and calibration scales, such as those provided by organizations like the IAEA iaea.orgnih.gov.

Role of this compound in Establishing Analytical Standards for Glycol Analysis

This compound serves as an indispensable internal standard (IS) for the accurate quantitative analysis of diethylene glycol (DEG) szabo-scandic.comchromatographyonline.comclearsynth.comscioninstruments.comtandfonline.com. In quantitative analytical methods, particularly those employing mass spectrometry (MS), an internal standard is added to samples, calibration standards, and quality control samples at a known concentration chromatographyonline.comscioninstruments.com. The primary function of an IS is to compensate for variations that may occur during sample preparation, injection, or instrumental detection. By comparing the response of the analyte to the response of the internal standard, variations in sample handling and instrument performance are effectively normalized, leading to improved accuracy and precision chromatographyonline.comclearsynth.comscioninstruments.com.

The deuterated nature of this compound provides a distinct mass difference from DEG, allowing for its clear differentiation and detection by MS techniques szabo-scandic.comchromatographyonline.comclearsynth.comscioninstruments.com. This characteristic makes it an ideal partner for DEG in analytical methods, ensuring that the quantification is robust and reliable. For instance, in the analysis of DEG in pharmaceutical products or biological matrices, the inclusion of this compound as an internal standard is vital for method validation and achieving accurate quantitation tandfonline.comoup.com. Its use helps establish analytical standards that are both sensitive and specific, crucial for identifying and quantifying glycols in complex samples and ensuring product safety and quality clearsynth.comtandfonline.com.

Compound Names:

Diethylene Glycol

this compound

Environmental Fate and Transport Studies Using Deuterated Analogs

Tracing the Biodegradation Pathways of Diethylene Glycol-d8 in Environmental Compartments

The biodegradation of Diethylene Glycol (DEG) is a significant process influencing its environmental persistence. While direct studies on this compound specifically detailing its biodegradation pathways are limited in the provided search results, the parent compound, Diethylene Glycol, is generally considered readily biodegradable basf.comeuropa.eu. Studies indicate that DEG can be degraded by microorganisms in both aerobic and anaerobic conditions researchgate.net. For instance, DEG has shown over 90% DOC reduction within 28 days in aerobic tests with activated sludge basf.comeuropa.eu.

Deuterated analogs are employed to elucidate these pathways by allowing researchers to follow the labeled molecule through microbial metabolic processes. For example, in studies concerning the degradation of 1,4-dioxane, deuterated 1,4-dioxane-d8 (B96032) was used to identify ethylene (B1197577) glycol as a degradation product, suggesting a pathway involving ethylene glycol, glycolic acid, and oxalic acid asm.orgnih.gov. While this specific example pertains to 1,4-dioxane, it illustrates the principle of using deuterated compounds to trace degradation intermediates and pathways for related glycols. The application of DEG-d8 would similarly allow for the precise tracking of DEG's breakdown products and the microorganisms involved in its metabolism within soil, water, and sediment environments.

Investigation of Atmospheric and Aquatic Transport of Deuterated Glycols

The movement of Diethylene Glycol and its deuterated analogs through atmospheric and aquatic systems is critical for understanding their environmental distribution. Diethylene Glycol itself has a low vapor pressure (7.5×10⁻³ mmHg at 25°C) env.go.jp, suggesting limited volatility. Its Henry's Law constant is also low (0.041 Pa·m³/mol) who.int, indicating a low tendency to partition into the atmosphere from water. Consequently, atmospheric transport is generally considered less significant for DEG compared to its presence in aquatic or terrestrial environments.

In aquatic systems, Diethylene Glycol is highly soluble in water env.go.jpmeglobal.biz, facilitating its transport via water currents and dispersion. The estimated Koc value for Diethylene Glycol is 1, suggesting high mobility in soil and minimal adsorption to suspended solids and sediments in water pure-chemical.com. This high water solubility and low adsorption potential imply that DEG, and by extension DEG-d8, would primarily remain dissolved in the aqueous phase and be transported with water flow. Studies on related glycols, like ethylene glycol, indicate they break down in water within a few weeks cargohandbook.com, suggesting that transport is often coupled with degradation processes.

Assessment of Environmental Partitioning and Mobility using Labeled Compounds

The environmental partitioning and mobility of this compound are assessed by examining its distribution across different environmental compartments (air, water, soil, sediment) and its potential to move within these compartments. The physicochemical properties of DEG provide initial insights. Its high water solubility and low octanol-water partition coefficient (log Kow ranging from -1.47 to -0.77) env.go.jpisotope.comilo.org indicate a preference for the aqueous phase over lipophilic compartments, suggesting low bioaccumulation potential env.go.jppure-chemical.com. The estimated BCF (Bioconcentration Factor) value of 0.05 further supports this, indicating low bio-concentration in aquatic organisms pure-chemical.com.

Q & A

Q. How should researchers address nonlinearity in DEG-d8 calibration curves during spectroscopic analysis?

  • Methodological Answer : Apply weighted least squares regression for heteroscedastic data. For gamma-ray spectroscopy, nonlinearity at high concentrations (>5 cm path length) may require segmental linearization or polynomial fitting .

Q. What bioinformatics tools integrate DEG-d8’s toxicogenomic data from multi-omics studies?

  • Methodological Answer : Use platforms like IPA (Ingenuity Pathway Analysis) to map DEG-d8-induced pathways (e.g., oxidative stress, apoptosis). Cross-reference with ToxCast databases to identify conserved biomarkers across species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.